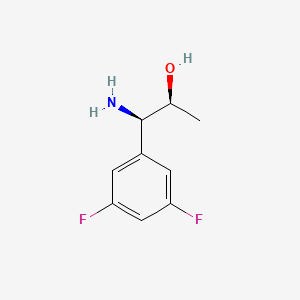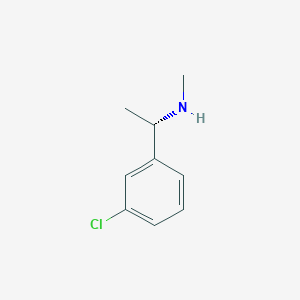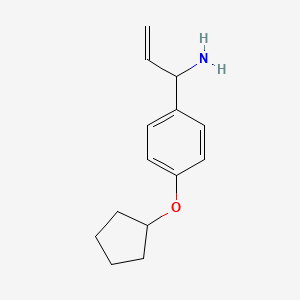
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring a bromine, fluorine, and trifluoromethyl group, makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluoroaniline and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a chiral catalyst to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine: The enantiomer of the compound with different stereochemistry.
3-Bromo-5-fluorophenylboronic acid: A related compound with a boronic acid group instead of the amine.
3-Bromo-5-fluorophenyl trifluoromethanesulphonate: Another derivative with a trifluoromethanesulphonate group.
Uniqueness
(S)-1-(3-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6BrF4N |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
(1S)-1-(3-bromo-5-fluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
Clave InChI |
XKXKWPXALQQBFF-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)Br)[C@@H](C(F)(F)F)N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13049124.png)


![ethyl N-[2-acetyl-3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acryloyl]carbamate](/img/structure/B13049143.png)
![3-Fluoro-N-(3-methoxypropyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzenesulfonamide](/img/structure/B13049145.png)


![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)



![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)

